![molecular formula C15H10FNO B7457764 N-(3-ethynylphenyl)-2-fluorobenzamide](/img/structure/B7457764.png)
N-(3-ethynylphenyl)-2-fluorobenzamide
Overview
Description
N-(3-ethynylphenyl)-2-fluorobenzamide, commonly known as EF-24, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EF-24 is a member of the chalcone family of compounds and is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in inflammation, cancer, and other diseases.
Scientific Research Applications
Polymorphic Forms and Mechanical Properties :
- "N-(3-ethynylphenyl)-3-fluorobenzamide" forms different polymorphic structures during crystallization. These structures exhibit distinct mechanical properties, such as hardness and elasticity, which are linked to the density of the crystals. This suggests potential applications in material science where specific mechanical properties are desired (Bhandary et al., 2018).
Single-Crystal Phase Transitions :
- The compound demonstrates a rapid single-crystal-to-single-crystal phase transition at room temperature, influenced by π···π stacking interactions. Such properties are important in the development of advanced materials and crystalline structures (Bhandary & Chopra, 2018).
PET Imaging of σ Receptors :
- Derivatives of the compound, specifically "N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide," have shown high affinity and selectivity for sigma receptors. This suggests potential applications in PET (Positron Emission Tomography) imaging for various neurological conditions (Shiue et al., 1997).
Thermal Reactions in Organic Chemistry :
- The compound's behavior in thermal reactions has been studied, providing insights into chemical processes and potential applications in organic synthesis and pharmaceutical development (Hergenrother, 1980).
Cyclization Mechanisms in Organic Chemistry :
- The compound has been used to study cyclization mechanisms under various conditions, contributing to a deeper understanding of organic chemical reactions and synthetic methods (Kimball et al., 2002).
properties
IUPAC Name |
N-(3-ethynylphenyl)-2-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h1,3-10H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYYUWDRHIMEKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-2-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.